
2-Ethyl-3-methylfumaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methylfumaric acid is an organic compound with the molecular formula C7H10O4. It is a derivative of fumaric acid, characterized by the presence of ethyl and methyl groups attached to the fumaric acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylfumaric acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid derivatives. The reaction typically requires a base, such as sodium hydroxide, and an alkylating agent, such as ethyl iodide and methyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic isomerization of maleic acid derivatives. This process uses a catalyst, such as vanadyl pyrophosphate, and is conducted at elevated temperatures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-methylfumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2-Ethyl-3-methylfumaric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-3-methylfumaric acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of inflammatory mediators. The compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative damage .
Comparación Con Compuestos Similares
Fumaric Acid: The parent compound, used in various industrial applications.
Maleic Acid: An isomer of fumaric acid with different chemical properties.
Dimethyl Fumarate: A derivative used in the treatment of multiple sclerosis and psoriasis.
Uniqueness: 2-Ethyl-3-methylfumaric acid is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
28098-80-8 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(E)-2-ethyl-3-methylbut-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(7(10)11)4(2)6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4+ |
Clave InChI |
HVZKWAQLXHTHSG-SNAWJCMRSA-N |
SMILES isomérico |
CC/C(=C(/C)\C(=O)O)/C(=O)O |
SMILES canónico |
CCC(=C(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
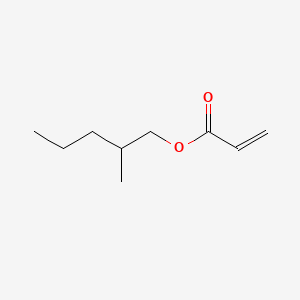
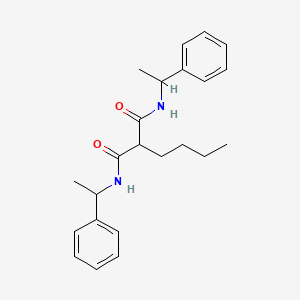


![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
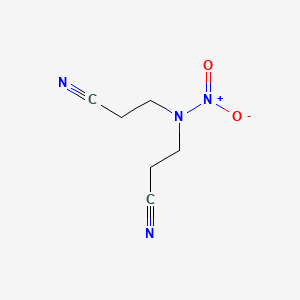
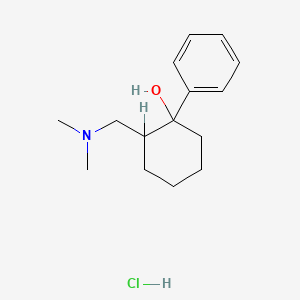

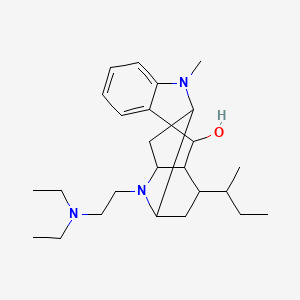

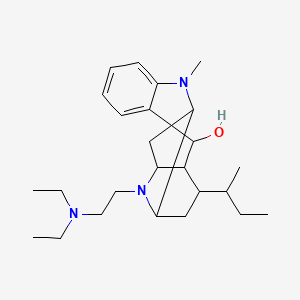
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
